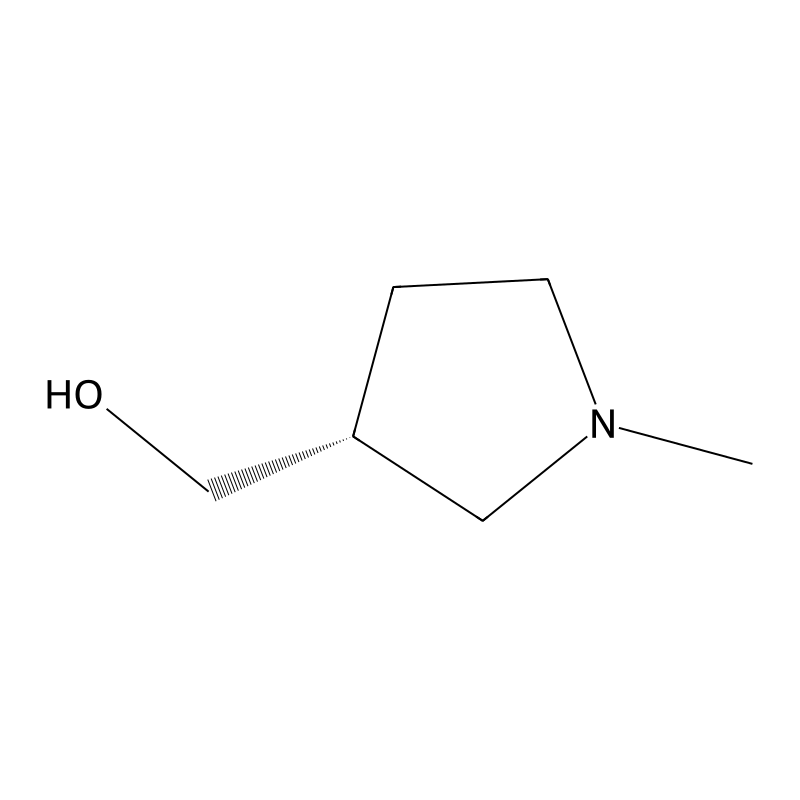(R)-(1-Methylpyrrolidin-3-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
(R)-(1-Methylpyrrolidin-3-yl)methanol is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol. This compound features a primary alcohol group and a chiral amine, which contributes to its potential biological activity and utility in organic synthesis. The chirality of the molecule is significant, as it may influence its interactions with other chiral substances, making it a valuable candidate for various applications in medicinal chemistry and material science .
Organic Synthesis:
(R)-(1-Methylpyrrolidin-3-yl)methanol serves as a valuable building block in organic synthesis due to its functional groups: a primary alcohol and a chiral amine. This allows for further modification and incorporation into complex molecules, including:
- Preparation of chiral catalysts and ligands: The chiral center and functional groups of (R)-(1-Methylpyrrolidin-3-yl)methanol make it suitable for the synthesis of chiral catalysts and ligands used in asymmetric reactions . These catalysts are crucial for the development of new drugs and other pharmaceuticals with specific biological activity.
Medicinal Chemistry:
The potential biological activity of (R)-(1-Methylpyrrolidin-3-yl)methanol itself or its derivatives is being explored in medicinal chemistry research. Studies suggest its potential as:
- Antidepressant agent: Research indicates that (R)-(1-Methylpyrrolidin-3-yl)methanol may possess antidepressant properties, although further investigation is needed to understand its mechanism of action and efficacy .
Material Science:
(R)-(1-Methylpyrrolidin-3-yl)methanol's properties are being investigated for potential applications in material science, such as:
- Development of chiral ionic liquids: The combination of the chiral center and the alcohol functionality makes (R)-(1-Methylpyrrolidin-3-yl)methanol a potential precursor for the synthesis of chiral ionic liquids. These ionic liquids are used in various applications, including separation processes and catalysis, where chirality can be advantageous .
- Alcohol Reactions: As a primary alcohol, it can undergo oxidation to form aldehydes or carboxylic acids.
- Amine Reactions: The amine group can engage in nucleophilic substitution reactions, forming amides or participating in coupling reactions with electrophiles.
- Esterification: The alcohol can react with carboxylic acids to form esters, which are important intermediates in organic synthesis.
These reactions highlight the compound's versatility as a building block in organic chemistry .
Research into (R)-(1-Methylpyrrolidin-3-yl)methanol suggests potential biological activities that warrant further investigation:
- Neuropharmacological Effects: Preliminary studies indicate that derivatives of this compound may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.
- Antimicrobial Properties: There is emerging interest in the antimicrobial properties of similar compounds, suggesting that (R)-(1-Methylpyrrolidin-3-yl)methanol could also possess such activities .
Several methods have been developed for synthesizing (R)-(1-Methylpyrrolidin-3-yl)methanol:
- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield high enantiomeric purity.
- Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or the use of chiral catalysts can produce (R)-(1-Methylpyrrolidin-3-yl)methanol from prochiral precursors.
- Reduction Reactions: The reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride can also be employed .
These methods underline the compound's accessibility for research and application.
(R)-(1-Methylpyrrolidin-3-yl)methanol has several potential applications:
- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological disorders or infections.
- Organic Synthesis: As a versatile building block, it can be incorporated into more complex molecules for various chemical applications.
- Material Science: Investigations into its properties may lead to applications in developing new materials with specific functionalities .
Interaction studies involving (R)-(1-Methylpyrrolidin-3-yl)methanol are crucial for understanding its biological effects:
- Receptor Binding Studies: Evaluating how this compound interacts with specific receptors can provide insights into its pharmacological potential.
- Metabolic Pathway Analysis: Understanding how this compound is metabolized can reveal its efficacy and safety profile in biological systems .
Such studies are essential for advancing its applications in medicine and industry.
Several compounds share structural similarities with (R)-(1-Methylpyrrolidin-3-yl)methanol, each exhibiting unique characteristics:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| (S)-(1-Methylpyrrolidin-3-yl)methanol | 1210934-04-5 | 1.00 | Enantiomer with opposite chirality |
| (1-Methyl-3-pyrrolidyl)methanol | 5021-33-0 | 1.00 | Similar structure; potential variations in activity |
| (1-Ethylpyrrolidin-3-yl)methanol | 61472-22-8 | 1.00 | Ethyl substitution may affect properties |
| (1-Propylpyrrolidin-3-yl)methanol | 101256-95-5 | 1.00 | Propyl group introduces different sterics |
| (3-Methylpyrrolidin-3-yl)methanol | 1354893-12-1 | 0.96 | Methyl substitution at a different position |
These compounds illustrate the diversity within this chemical class and highlight the unique aspects of (R)-(1-Methylpyrrolidin-3-yl)methanol, particularly its chirality and functional groups .






